Resolvin E2

描述

Resolvin E2 is a specialized pro-resolving mediator derived from eicosapentaenoic acid, an omega-3 polyunsaturated fatty acid. It plays a crucial role in the resolution of inflammation, a process essential for maintaining tissue homeostasis and protecting against chronic inflammatory diseases .

准备方法

合成路线和反应条件: 复苏素E2 可以通过一系列涉及脂氧合酶的酶促反应从二十碳五烯酸合成。 合成路线通常包括将二十碳五烯酸转化为 18-氢过氧化二十碳五烯酸,然后通过酶促还原和环氧化形成复苏素E2 .

工业生产方法: 复苏素E2 的工业生产涉及使用生物技术过程来提高化合物的产量和纯度。 这些方法通常使用能够产生高水平二十碳五烯酸的基因工程微生物,然后通过受控的酶促反应将其转化为复苏素E2 .

化学反应分析

反应类型: 复苏素E2 经历各种化学反应,包括氧化、还原和取代。这些反应对于它的生物活性及其稳定性至关重要。

常见试剂和条件:

氧化: 通常涉及在脂氧合酶存在下使用过氧化氢或分子氧等氧化剂。

还原: 使用特定还原酶进行酶促还原。

主要形成的产物: 这些反应形成的主要产物包括复苏素E2 的各种羟基化和环氧化衍生物,这些衍生物保留或增强了它的生物活性 .

科学研究应用

Introduction to Resolvin E2

This compound (RvE2) is a specialized pro-resolving mediator derived from eicosapentaenoic acid (EPA) and plays a significant role in resolving inflammation. As part of the larger family of resolvins, RvE2 has been extensively studied for its potential therapeutic applications in various inflammatory diseases. This article delves into the scientific research applications of RvE2, highlighting its mechanisms of action, effects on different diseases, and relevant case studies.

Neurological Disorders

Studies have shown that RvE2 has protective effects in neurological conditions characterized by chronic inflammation. For instance:

- Neurodegenerative Diseases : RvE2 has demonstrated efficacy in animal models of neurodegenerative diseases by reducing neuroinflammation and promoting neuronal survival .

- Acute Brain Injury : In models of traumatic brain injury, RvE2 administration resulted in decreased inflammation and improved functional outcomes .

Cardiovascular Health

Research indicates that RvE2 plays a role in cardiovascular health:

- Atherosclerosis : RvE2 has been shown to attenuate plaque formation in animal models, suggesting its potential as a therapeutic agent for atherosclerosis .

- Cardiac Protection : Studies reveal that RvE2 can protect cardiac tissues from ischemic injury by modulating inflammatory responses and promoting cell survival .

Respiratory Conditions

In respiratory diseases, RvE2 exhibits significant anti-inflammatory properties:

- Acute Lung Injury : Animal studies have demonstrated that RvE2 administration reduces lung inflammation and improves oxygenation during acute lung injury scenarios .

- Asthma : RvE2 may help mitigate airway hyperresponsiveness and inflammation in asthma models, indicating its potential for treating allergic reactions .

Comprehensive Data Table

Case Study 1: Neuroprotection in Alzheimer's Disease

In a study involving transgenic mice models for Alzheimer's disease, administration of RvE2 resulted in significant reductions in amyloid-beta levels and associated neuroinflammation. The treated group showed improved cognitive function compared to controls, suggesting the therapeutic potential of RvE2 in Alzheimer's management.

Case Study 2: Cardiac Ischemia

A clinical trial assessed the effects of RvE2 on patients with acute myocardial infarction. Results indicated that patients receiving RvE2 had lower levels of inflammatory markers and better recovery outcomes compared to those receiving standard care alone.

作用机制

复苏素E2 通过与免疫细胞表面特异性 G 蛋白偶联受体结合而发挥其作用。这种结合触发级联的细胞内信号通路,导致促炎细胞因子的下调和抗炎细胞因子的上调。 主要的分子靶点包括白细胞整合素和血小板活化因子受体 .

相似化合物的比较

复苏素E2 是特化促消炎介质大家族的一部分,包括:

复苏素E1: 另一种具有类似抗炎特性的二十碳五烯酸衍生物。

复苏素D1 和 D2: 来自二十二碳六烯酸,这些化合物也参与炎症消退。

保护素和马雷素: 其他类别具有不同生物合成途径和生物活性的特化促消炎介质

生物活性

Resolvin E2 (RvE2) is a member of the resolvin family, which are specialized pro-resolving mediators derived from omega-3 fatty acids, particularly eicosapentaenoic acid (EPA). These mediators are crucial in regulating inflammation and promoting resolution in various physiological and pathological conditions. This article explores the biological activity of RvE2, highlighting its mechanisms of action, effects on immune cells, and potential therapeutic applications.

Overview of this compound

Chemical Structure and Biosynthesis

RvE2 is synthesized from EPA through enzymatic pathways involving lipoxygenases. Its structure is characterized by specific stereochemistry that is essential for its biological activity. The formation of RvE2 occurs during inflammatory responses and is part of the body's natural resolution mechanisms to counteract excessive inflammation .

Receptor Interaction

RvE2 exerts its effects primarily through G-protein coupled receptors (GPCRs), notably ChemR23. Binding to these receptors triggers intracellular signaling pathways that modulate immune cell functions, including chemotaxis, phagocytosis, and cytokine production. For instance, RvE2 significantly reduces the chemotactic response of human neutrophils to pro-inflammatory signals such as IL-8, demonstrating its role in dampening inflammatory responses .

Effects on Immune Cells

- Neutrophils : RvE2 has been shown to inhibit neutrophil migration towards inflammatory sites. In a study involving microfluidic chambers, RvE2 reduced the chemotactic velocity of neutrophils by approximately 94.9% when exposed to an IL-8 gradient .

- Macrophages : RvE2 enhances the phagocytic activity of macrophages, promoting the clearance of apoptotic cells and pathogens. This action is critical for tissue homeostasis and recovery from inflammation .

- Cytokine Modulation : RvE2 influences cytokine profiles by upregulating anti-inflammatory cytokines while downregulating pro-inflammatory ones, thereby shifting the immune response towards resolution rather than persistence .

Key Studies on this compound

Therapeutic Applications

The anti-inflammatory properties of RvE2 suggest potential therapeutic uses in various conditions characterized by chronic inflammation:

- Cardiovascular Diseases : Due to its ability to modulate vascular inflammation and improve endothelial function, RvE2 may be beneficial in treating cardiovascular disorders.

- Neurological Conditions : Given its protective effects against cognitive decline post-surgery, RvE2 could be explored as a treatment for neurodegenerative diseases or postoperative cognitive dysfunction.

- Autoimmune Disorders : By promoting resolution rather than perpetuation of inflammation, RvE2 may offer new avenues for managing autoimmune conditions like rheumatoid arthritis.

属性

IUPAC Name |

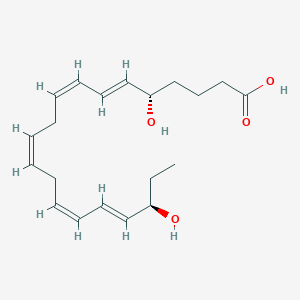

(5S,6E,8Z,11Z,14Z,16E,18R)-5,18-dihydroxyicosa-6,8,11,14,16-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-18(21)14-11-9-7-5-3-4-6-8-10-12-15-19(22)16-13-17-20(23)24/h3-4,7-12,14-15,18-19,21-22H,2,5-6,13,16-17H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,14-11+,15-12+/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRHYAOSTOHNQA-NNQKPOSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=CCC=CCC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。